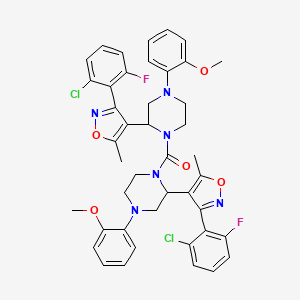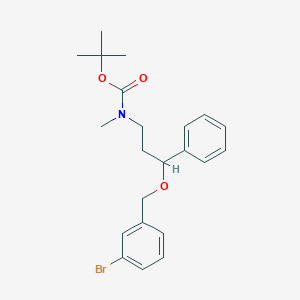
Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate is a chemical compound with a complex structure that includes a carboxylic acid group, a hydroxyl group, and a methoxy group attached to a phenolate ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate typically involves the reaction of 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenol with a sodium base. The reaction is carried out in an aqueous medium, where the phenol group is deprotonated by the sodium base, forming the phenolate ion.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous reactors and advanced purification techniques such as crystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the phenolate ion is oxidized to form quinones.
Reduction: The compound can also be reduced, typically affecting the carboxylic acid group, converting it to an alcohol.
Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often requiring a catalyst or specific pH conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate exerts its effects involves its ability to donate electrons and act as an antioxidant. The phenolate ion can neutralize free radicals, thereby protecting cells from oxidative damage. This compound may also interact with specific molecular targets, such as enzymes involved in oxidative stress pathways.
Comparación Con Compuestos Similares
Sodium 4-hydroxybenzoate: Similar structure but lacks the carboxy-2-hydroxyethyl group.
Sodium 2-methoxyphenolate: Similar structure but lacks the carboxy-2-hydroxyethyl group.
This comprehensive overview highlights the significance of Sodium 4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C10H11NaO5 |
|---|---|
Peso molecular |
234.18 g/mol |
Nombre IUPAC |
sodium;4-(2-carboxy-2-hydroxyethyl)-2-methoxyphenolate |
InChI |
InChI=1S/C10H12O5.Na/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14;/h2-3,5,8,11-12H,4H2,1H3,(H,13,14);/q;+1/p-1 |
Clave InChI |
VYPSMFXPMZZSSK-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=CC(=C1)CC(C(=O)O)O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyano-1-[[methyl(propan-2-yl)sulfamoyl]amino]propane](/img/structure/B14914415.png)

![(1S,5S)-1,8,8-Trimethyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14914430.png)
![4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B14914438.png)



![4-hydroxy-3-[(3E)-1-phenyl-3-(2-phenylhydrazinylidene)pentyl]-2H-chromen-2-one](/img/structure/B14914471.png)
![n-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)-2-methoxyacetamide](/img/structure/B14914472.png)
![1-[2-(Methylamino)ethyl]cyclobutanol](/img/structure/B14914476.png)
![(S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B14914479.png)



